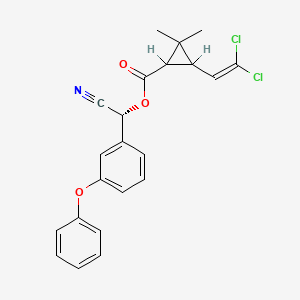
Cypermethrine
Vue d'ensemble
Description
Cypermethrin is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes . It behaves as a fast-acting neurotoxin in insects . It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces .
Synthesis Analysis
Cypermethrin can be synthesized by a reaction involving sodium cyanide, 3-phenoxybenzaldehyde, and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride .Molecular Structure Analysis
The molecular structure of Cypermethrin consists of a cyano group, a phenoxyphenyl group, a dichloroethenyl group, and a dimethylcyclopropane group .Chemical Reactions Analysis
Cypermethrin can be degraded by microbial action. The degradation process involves the production of carboxylesterase enzymes by bacteria, which are efficient in breaking down Cypermethrin . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to determine Cypermethrin and its metabolized products .Physical And Chemical Properties Analysis
Cypermethrin is a broad-spectrum insecticide with low aqueous solubility and volatility . Its chemical properties suggest that it should not leach to groundwater, but it has been detected . It is considered a serious marine pollutant .Mécanisme D'action
Target of Action
Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of pests . It acts on the sodium channels of nerve cells , which play a crucial role in the transmission of nerve impulses .
Mode of Action
Cypermethrin interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels . This disruption leads to multiple nerve impulses instead of a single one, causing an overstimulation of nerves . The result is muscle spasms and eventual paralysis , rendering the pest unable to function or eat, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by cypermethrin involves the sodium ion channels in nerve cells . The compound’s action on these channels disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption affects the downstream neurological processes, leading to the symptoms of toxicity observed in pests .
Pharmacokinetics
Cypermethrin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. It is readily absorbed from the gastrointestinal tract and by inhalation of dust and fine spray mist . It is very poorly absorbed through the skin . The compound’s resistance to UV light allows it to remain effective for between 5 and 10 days .
Result of Action
The primary result of cypermethrin’s action is the paralysis and death of pests . By disrupting the normal functioning of the nervous system, cypermethrin causes pests to experience muscle spasms and paralysis . This leads to an inability to function or eat, eventually resulting in the pest’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cypermethrin. For instance, its resistance to UV light allows it to remain effective in the environment for extended periods . The presence of cypermethrin in food and groundwater has raised environmental concerns due to its high toxicity levels . It has been shown to damage soil fertility and the ecosystem of essential bacteria . Therefore, the use and disposal of cypermethrin must be managed carefully to minimize its environmental impact .
Applications De Recherche Scientifique
Biodégradation environnementale
La cypermethrine, un pyréthroïde synthétique, est largement utilisée dans l'agriculture et les milieux urbains. Cependant, sa persistance dans l'environnement soulève des inquiétudes quant à la toxicité et aux risques pour la santé. Des recherches ont été menées sur la biodégradation de la this compound par des bactéries isolées de sols contaminés. Ces bactéries peuvent dégrader la this compound, réduisant sa concentration dans l'environnement et minimisant ses effets négatifs .
Lutte antiparasitaire en agriculture
La this compound est très efficace contre une variété de ravageurs, notamment les mites qui s'attaquent au coton, aux fruits et aux cultures maraîchères. Son application en agriculture est cruciale pour contrôler les ravageurs qui peuvent autrement entraîner des pertes de récoltes importantes. L'efficacité du composé dans la lutte antiparasitaire est l'une de ses principales applications dans la recherche scientifique .
Safety and Hazards
Cypermethrin is moderately toxic through skin contact or ingestion . It may cause irritation to the skin and eyes . Symptoms of dermal exposure include numbness, tingling, itching, burning sensation, loss of bladder control, incoordination, seizures, and possible death . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The unrestricted utilization of Cypermethrin has sparked widespread concern due to its environmental contamination . Rapid and effective techniques that minimize or remove insecticidal residues from the environment are urgently required . Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .
Analyse Biochimique
Biochemical Properties
Cypermethrin interacts with various enzymes and proteins. It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which are regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .
Cellular Effects
Cypermethrin has significant effects on various types of cells and cellular processes. It reduces cell viability and induces apoptosis in RAW 264.7 cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner . Cypermethrin has been linked to an increase in bone marrow micronuclei in both mice and humans .
Molecular Mechanism
Cypermethrin exerts its effects at the molecular level through several mechanisms. It is a neurotoxic agent most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .
Temporal Effects in Laboratory Settings
Cypermethrin’s effects change over time in laboratory settings. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .
Dosage Effects in Animal Models
The effects of Cypermethrin vary with different dosages in animal models. The acute oral LD50 of Cypermethrin of cis:trans isomer ratio 40:60 to the same species, under the same conditions, was 891 mg/kg bw . The toxic signs were characterized by salivation, increased startle response, ataxia, splayed gait, tremors, and convulsions .
Metabolic Pathways
Cypermethrin is involved in several metabolic pathways. In humans, Cypermethrin is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .
Transport and Distribution
Cypermethrin is transported and distributed within cells and tissues. The wide range of uses of Cypermethrin means there are a number of routes by which it can enter the water environment . These include surface run-off following application to arable crops and loss from hard standings on farms following treatment of sheep and cattle or washing of pesticide equipment .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cypermethrin involves the condensation of two chiral molecules, cis/trans isomers of alpha-cyano-3-phenoxybenzyl alcohol and alpha-cyano-3-phenoxybenzaldehyde, followed by esterification with a mixture of cis/trans isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid.", "Starting Materials": [ "alpha-cyano-3-phenoxybenzyl alcohol (cis/trans isomers)", "alpha-cyano-3-phenoxybenzaldehyde (cis/trans isomers)", "cis/trans isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Methanol (CH3OH)", "Toluene (C7H8)" ], "Reaction": [ "The alpha-cyano-3-phenoxybenzyl alcohol and alpha-cyano-3-phenoxybenzaldehyde are condensed in the presence of a base catalyst, such as NaOH, to form a mixture of cis/trans isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid 3-phenoxyphenyl ester.", "The resulting mixture is then treated with a mixture of cis/trans isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid in the presence of a strong acid catalyst, such as H2SO4, to form the final product, Cypermethrin.", "The Cypermethrin is then purified by recrystallization from a suitable solvent, such as toluene or methanol." ] } | |
Numéro CAS |
67375-30-8 |
Formule moléculaire |
C22H19Cl2NO3 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |
Clé InChI |
KAATUXNTWXVJKI-WSTZPKSXSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Apparence |
Solid powder |
Point d'ébullition |
200 °C @ 0.07 mm Hg |
Color/Form |
Viscous yellowish brown semisolid mass. Colorless crystals |
Densité |
1.28 g/ml @ 20 °C |
melting_point |
78-81 °C |
Autres numéros CAS |
67375-30-8 65731-84-2 72204-44-5 |
Description physique |
Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |
Solubilité |
In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |
Densité de vapeur |
1.25 |
Pression de vapeur |
0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Cypermethrin and what are its downstream effects?
A1: Cypermethrin, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].
Q2: Does Cypermethrin interact with other ion channels besides sodium channels?
A2: Yes, research suggests that Cypermethrin also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.
Q3: How does Cypermethrin exposure affect neurotransmitter levels?
A3: Studies demonstrate that Cypermethrin can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.
Q4: What is the molecular formula and weight of Cypermethrin?
A4: Cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.
Q5: Is there information available about Cypermethrin's material compatibility and stability under various conditions?
A5: The provided research focuses primarily on Cypermethrin's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.
Q6: Can Cypermethrin be broken down in the environment?
A6: Yes, Cypermethrin can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade Cypermethrin [, , ].
Q7: Does Cypermethrin pose risks to non-target organisms?
A7: Yes, while effective against target insects, Cypermethrin exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].
Q8: How do trace metals in soil affect Cypermethrin degradation?
A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of Cypermethrin []. Some metals may enhance degradation, while others might inhibit it.
Q9: What are the toxicological effects of Cypermethrin on mammals?
A9: Studies on rats show that Cypermethrin can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].
Q10: Have insects developed resistance to Cypermethrin?
A11: Yes, resistance to Cypermethrin has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].
Q11: What are the mechanisms behind Cypermethrin resistance?
A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to Cypermethrin resistance [].
Q12: Can cross-resistance to other insecticides occur with Cypermethrin resistance?
A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for Cypermethrin resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].
Q13: What analytical methods are used to study Cypermethrin?
A14: Common techniques used to analyze Cypermethrin and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].
Q14: Can stable carbon isotope ratios help differentiate the source of Cypermethrin?
A15: Yes, CSIA can be used to determine the origin of Cypermethrin, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.
Q15: Are there alternative control methods for pests that can replace or reduce the use of Cypermethrin?
A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].
Q16: Are there other insecticides that are effective against Cypermethrin-resistant pests?
A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against Cypermethrin-resistant sugarcane borers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

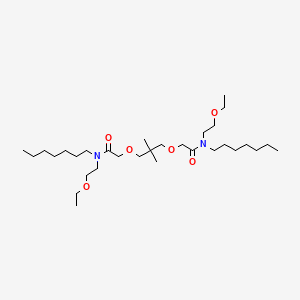
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)


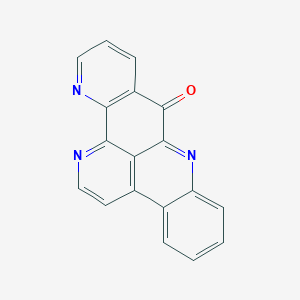
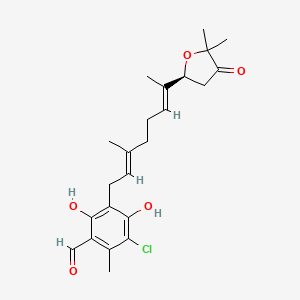
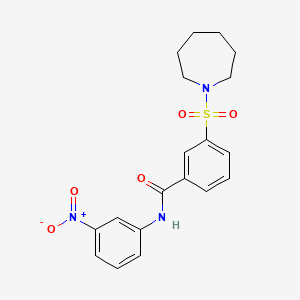
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)
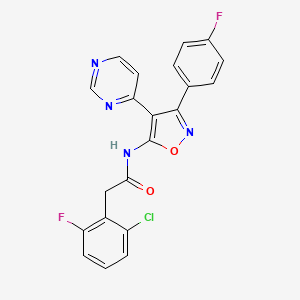

![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
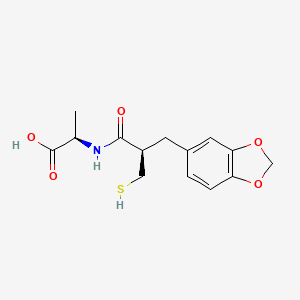
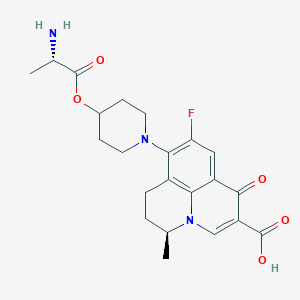
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)